molecular formula C19H14BrN5O B2403218 N-(2-bromophenyl)-1-phenyl-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazole-4-carboxamide CAS No. 1795490-64-0

N-(2-bromophenyl)-1-phenyl-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2403218
CAS No.: 1795490-64-0
M. Wt: 408.259
InChI Key: SSSVHAHWCKZZHG-UHFFFAOYSA-N
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Description

N-(2-bromophenyl)-1-phenyl-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazole-4-carboxamide is a complex organic compound that belongs to the class of triazole derivatives. This compound is characterized by the presence of a bromophenyl group, a phenyl group, a pyrrole ring, and a triazole ring, making it a unique and versatile molecule in the field of organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-bromophenyl)-1-phenyl-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazole-4-carboxamide typically involves multi-step organic reactions. One common method involves the cycloaddition reaction between azides and alkynes to form the triazole ring. The bromophenyl and phenyl groups are introduced through substitution reactions, while the pyrrole ring is incorporated via cyclization reactions .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, pressure, and the use of catalysts to facilitate the reactions. The use of continuous flow reactors and automated synthesis can also enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

N-(2-bromophenyl)-1-phenyl-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazole-4-carboxamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions may produce various substituted derivatives .

Scientific Research Applications

N-(2-bromophenyl)-1-phenyl-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazole-4-carboxamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-bromophenyl)-1-phenyl-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

Similar Compounds

    1-(2-Bromophenyl)-1H-pyrrole: Shares the bromophenyl and pyrrole groups.

    1-(2,6-Dibromophenyl)-1H-pyrrole: Contains additional bromine atoms.

    Pyrrolo[1,2-a]quinolines: Similar nitrogen-containing heterocycles.

Uniqueness

N-(2-bromophenyl)-1-phenyl-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazole-4-carboxamide is unique due to its combination of functional groups and rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Biological Activity

N-(2-bromophenyl)-1-phenyl-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazole-4-carboxamide is a complex organic compound belonging to the class of triazole derivatives. This compound has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article will explore its biological activity, synthesis methods, and relevant research findings.

Chemical Structure and Properties

The compound features a unique combination of functional groups, including:

  • Triazole ring
  • Pyrrole ring
  • Bromophenyl group
  • Phenyl group

This structural diversity contributes to its varied biological activities.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. Studies have shown that compounds with similar triazole structures often demonstrate potent antifungal and antibacterial activities.

Case Study: Antifungal Activity
A related study evaluated the antifungal effects of 1,2,3-triazole derivatives against several phytopathogenic fungi. The results indicated that certain derivatives exhibited EC50 values as low as 0.18 μg/mL against Rhizoctonia solani, suggesting a strong potential for agricultural applications in disease control .

CompoundFungi TestedEC50 Value (μg/mL)
5pRhizoctonia solani0.18
Sclerotinia sclerotiorum2.28
Fusarium graminearum1.01
Phytophthora capsici1.85

Anticancer Activity

The compound's potential as an anticancer agent has also been investigated. A study focusing on triazole derivatives found that certain compounds exhibited cytotoxic effects against various cancer cell lines, including colon carcinoma (HCT-116) and breast cancer (T47D) cells.

Research Findings:
In vitro testing revealed that some derivatives had IC50 values indicating effective inhibition of cancer cell proliferation:

CompoundCancer Cell LineIC50 Value (μM)
47fHCT-1166.2
47eT47D43.4
47gT47D27.3

These findings suggest that this compound may hold promise as a therapeutic agent in treating specific cancers .

The mechanism by which this compound exerts its biological effects is believed to involve interactions with specific molecular targets, including enzymes and receptors involved in cellular pathways. Although detailed mechanisms are still under investigation, it is hypothesized that the binding affinity to these targets leads to inhibition of their activity, resulting in the observed antimicrobial and anticancer effects .

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions:

  • Cycloaddition Reactions : Azides and alkynes undergo cycloaddition to form the triazole ring.
  • Substitution Reactions : Introduction of bromophenyl and phenyl groups through nucleophilic substitution.
  • Cyclization Reactions : Incorporation of the pyrrole ring via cyclization.

These methods ensure the formation of the desired compound with high yields and purity .

Properties

IUPAC Name

N-(2-bromophenyl)-1-phenyl-5-pyrrol-1-yltriazole-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14BrN5O/c20-15-10-4-5-11-16(15)21-18(26)17-19(24-12-6-7-13-24)25(23-22-17)14-8-2-1-3-9-14/h1-13H,(H,21,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSSVHAHWCKZZHG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=C(N=N2)C(=O)NC3=CC=CC=C3Br)N4C=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14BrN5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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